
Bitropenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bitropenyl is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. It consists of two benzene rings connected by a single bond, making it a member of the biphenyl family. This compound is known for its stability and versatility, which makes it a valuable component in numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bitropenyl can be synthesized through several methods, with the most common being the Wurtz-Fittig reaction. This involves the coupling of bromobenzene with sodium in the presence of dry ether. Another method is the Ullmann reaction, which uses copper as a catalyst to couple two aryl halides. Both methods require specific reaction conditions, such as anhydrous environments and controlled temperatures, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The Ullmann reaction is particularly favored due to its scalability and cost-effectiveness. Additionally, advancements in catalytic processes have allowed for more environmentally friendly production methods, reducing the need for hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Bitropenyl undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form biphenyl quinones using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form biphenyl alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyls, nitrobiphenyls, and sulfonated biphenyls.
Scientific Research Applications
Bitropenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Serves as a model compound in studies of molecular interactions and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl structures.
Industry: Utilized in the production of dyes, agrochemicals, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of bitropenyl involves its interaction with various molecular targets, primarily through its ability to undergo electrophilic substitution reactions. This allows it to form stable complexes with enzymes and other proteins, influencing their activity and function. The pathways involved often include the formation of reactive intermediates that can further react with other molecules, leading to a cascade of biochemical events .
Comparison with Similar Compounds
Bitropenyl is often compared with other biphenyl derivatives such as:
Biphenyl: The parent compound, which is less reactive due to the absence of substituents.
Chlorobiphenyls: More reactive in electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Nitrobiphenyls: Exhibit different reactivity patterns due to the presence of nitro groups, which are strong electron-withdrawing groups
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
39473-62-6 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
7-cyclohepta-2,4,6-trien-1-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H14/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-14H |
InChI Key |
DMVKBMNNLFFZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C2C=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)
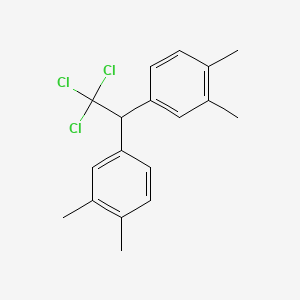
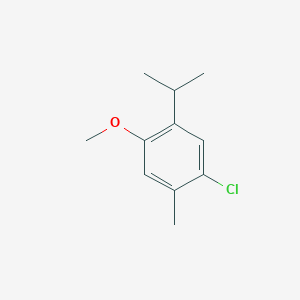
![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)

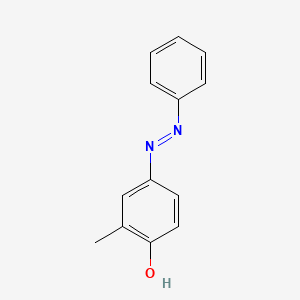



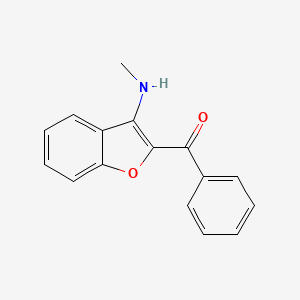
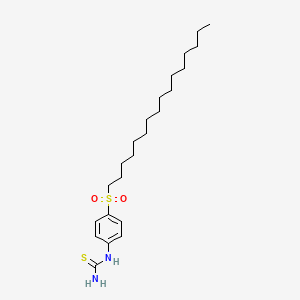
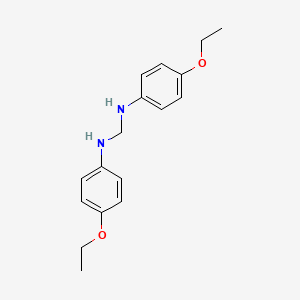

![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)
